2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide 2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803198
InChI: InChI=1S/C13H15N3O6/c1-8-11(13(17)14-7-10-3-2-4-22-10)5-9(15(18)19)6-12(8)16(20)21/h5-6,10H,2-4,7H2,1H3,(H,14,17)
SMILES:
Molecular Formula: C13H15N3O6
Molecular Weight: 309.27 g/mol

2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC14803198

Molecular Formula: C13H15N3O6

Molecular Weight: 309.27 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide -

Specification

Molecular Formula C13H15N3O6
Molecular Weight 309.27 g/mol
IUPAC Name 2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C13H15N3O6/c1-8-11(13(17)14-7-10-3-2-4-22-10)5-9(15(18)19)6-12(8)16(20)21/h5-6,10H,2-4,7H2,1H3,(H,14,17)
Standard InChI Key QWSZFGVNCYEGTL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC2CCCO2

Introduction

2-Methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound featuring a benzamide core with two nitro groups and an oxolan moiety. This unique structure enhances its chemical reactivity and biological activity, making it a potential candidate for applications in pharmacology, particularly as an antimicrobial or anticancer agent.

Synthesis and Chemical Reactions

The synthesis of 2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, compounds with similar structures are synthesized through reactions involving nitration and amidation steps.

Biological Activity and Potential Applications

Compounds with similar structures to 2-methyl-3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide often exhibit significant biological activity, particularly in interacting with enzymes and receptors. These interactions can lead to inhibitory effects, suggesting potential applications in medicine, such as antimicrobial or anticancer therapies.

Biological ActivityPotential Applications
Antimicrobial activityTreatment of bacterial infections
Anticancer activityCancer therapy
Enzyme inhibitionTargeted therapeutic interventions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator